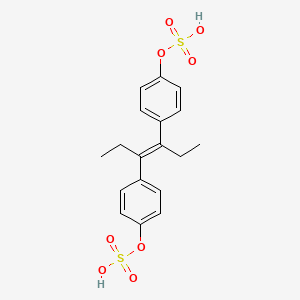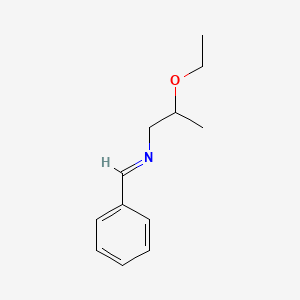![molecular formula C17H18ClN5O5 B13736136 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide CAS No. 33084-37-6](/img/structure/B13736136.png)
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide typically involves multiple steps. The process begins with the nitration of benzamide to introduce nitro groups at specific positions on the benzene ring. This is followed by the introduction of the anilino group through a substitution reaction. The final step involves the addition of the 2-chloroethyl(ethyl)amino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzoic acid
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzene
- 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzyl alcohol
Uniqueness
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33084-37-6 |
|---|---|
Molecular Formula |
C17H18ClN5O5 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18ClN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
InChI Key |
HMZZMBXJUXCVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

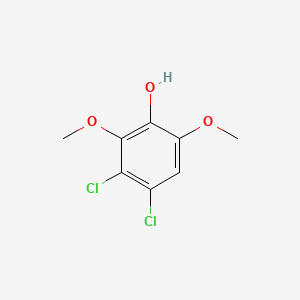

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
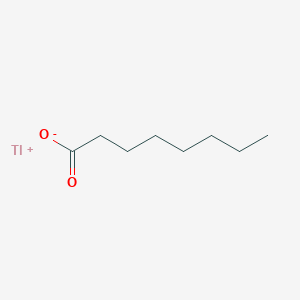
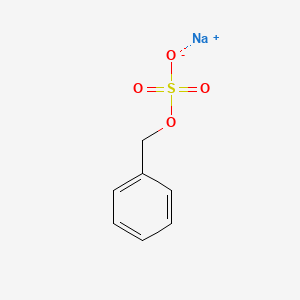

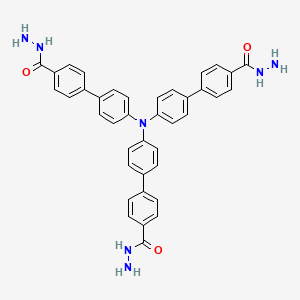


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
